molecular formula C16H17N7O3 B14159750 N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine

N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine

Cat. No.: B14159750
M. Wt: 355.35 g/mol
InChI Key: AOYVVBKOTLELGX-CNHKJKLMSA-N
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Description

N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine is a complex organic compound that features a combination of pyrazole, triazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Shares the pyrazole core but lacks the nitro and triazole groups.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains both pyrazole and triazole groups but differs in the substitution pattern and functional groups.

Uniqueness

N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and triazole groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

(E)-1-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-1-yl)methanimine

InChI

InChI=1S/C16H17N7O3/c1-11-16(23(24)25)12(2)21(20-11)8-14-6-13(4-5-15(14)26-3)7-18-22-10-17-9-19-22/h4-7,9-10H,8H2,1-3H3/b18-7+

InChI Key

AOYVVBKOTLELGX-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/N3C=NC=N3)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NN3C=NC=N3)OC)C)[N+](=O)[O-]

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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